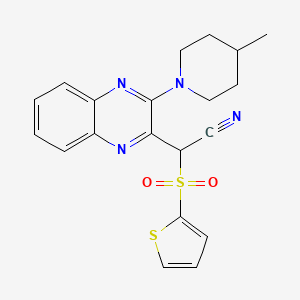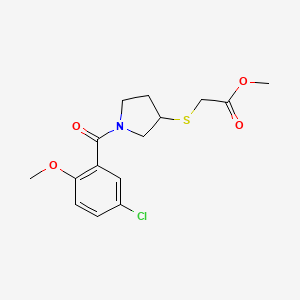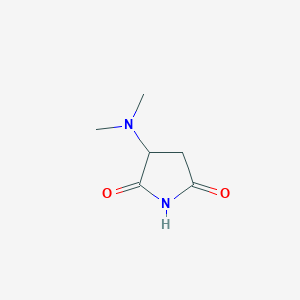
3-(Dimethylamino)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)pyrrolidine-2,5-dione is a compound that features a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is a versatile scaffold and has been used in the preparation of a series of 3-chloro-1-aryl pyrrolidine-2,5-diones .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives involves two main strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . For example, a series of 3-chloro-1-aryl pyrrolidine-2,5-diones were prepared by Oktay et al. for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . The ring is non-planar due to the phenomenon called “pseudorotation”, which contributes to the stereochemistry of the molecule . The compound has a molecular weight of 142.16 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved sources.Applications De Recherche Scientifique
Chemical Probing and Imaging Applications
- A derivative of 3-(Dimethylamino)pyrrolidine-2,5-dione has been used in the synthesis of chemical probes for the selective and sensitive detection of Zn2+ ions, highlighting its potential in chemical sensing and imaging applications (Balakrishna et al., 2018).
Synthesis of Heterotricyclic Compounds
- Tetramic acid derivatives, based on pyrrolidine-2,4-dione, have been synthesized, showcasing the use of this compound in the creation of new heterotricyclic compounds with potential pharmacological properties (Sorokina et al., 2007).
Pharmacological Studies
- Various 1H-pyrrole-2,5-dione derivatives, related to this compound, have been synthesized and analyzed for their anti-inflammatory and antimicrobial activities, indicating the compound's relevance in medicinal chemistry (Paprocka et al., 2022).
Organic Synthesis and Material Science
- The compound has been utilized in studies related to the synthesis and structural analysis of organic substances, specifically in the creation of stable electronic devices with polymeric gate dielectrics (Kumar et al., 2018).
Anticonvulsant Activity Research
- Research on this compound derivatives has demonstrated significant anticonvulsant effects, underlining its potential in the development of antiepileptic drugs (Rybka et al., 2016).
Insecticidal Activity
- Studies have shown the synthesis of new insecticidal compounds derived from pyrrolidine-2,3-dione, a structure related to this compound, indicating its utility in developing potent insecticides (Ben Hamadi & Guesmi, 2022).
Antitumor Agent Development
- The synthesis and evaluation of pyrazoline and pyrrolidine-2,5-dione hybrids, related to this compound, have been explored for their potential as antitumor agents, showing promising results in inhibiting tumor growth (Tilekar et al., 2020).
Safety and Hazards
The compound is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . It is harmful if swallowed or inhaled, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from heat, sparks, open flames, and hot surfaces .
Orientations Futures
Pyrrolidine-2,5-dione is a versatile scaffold and has potential for the design of new compounds with different biological profiles . The compound’s ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring makes it a promising candidate for future drug discovery .
Mécanisme D'action
Target of Action
It is known that pyrrolidine derivatives, including pyrrolidine-2,5-diones, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, contribute to the stereochemistry of the molecule and increase the three-dimensional (3d) coverage due to the non-planarity of the ring .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
Analyse Biochimique
Biochemical Properties
It is known that pyrrolidine derivatives, which include 3-(Dimethylamino)pyrrolidine-2,5-dione, have been used widely in medicinal chemistry to obtain compounds for the treatment of human diseases .
Cellular Effects
It is known that pyrrolidine derivatives can have a wide range of biological activities .
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature .
Propriétés
IUPAC Name |
3-(dimethylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-8(2)4-3-5(9)7-6(4)10/h4H,3H2,1-2H3,(H,7,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKFKXJEWLLXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2685080.png)
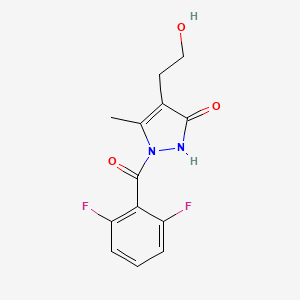


![N-(2-chloro-4-methylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2685084.png)
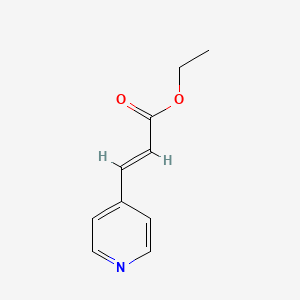
![3,4-dimethyl-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2685090.png)
![1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685093.png)
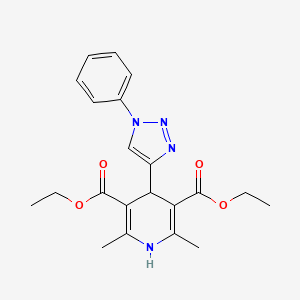
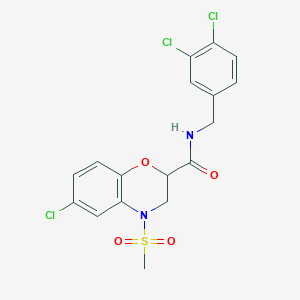
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2685098.png)
